Product packaging for (2-Aminophenyl)(2-bromophenyl)methanone(Cat. No.:CAS No. 845276-75-7)

(2-Aminophenyl)(2-bromophenyl)methanone

Cat. No.: B108204
CAS No.: 845276-75-7
M. Wt: 276.13 g/mol
InChI Key: DPWZTVFFYVPPHU-UHFFFAOYSA-N
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Description

(2-Aminophenyl)(2-bromophenyl)methanone ( 845276-75-7) is a fine chemical with the molecular formula C13H10BrNO and a molecular weight of 276.13 g/mol . This compound serves as a critical synthetic reagent and building block in medicinal chemistry, specifically for the preparation of 4β-1''-(benzoyl)anilino-4-desoxypodophyllotoxin analogs, which are investigated for their utility as potential anticancer agents . As a key intermediate, it enables researchers to explore novel chemical entities in drug discovery pipelines. The benzophenone structure, featuring adjacent amine and bromo substituents, makes it a versatile synthon for further functionalization, including cyclization reactions to create privileged heterocyclic scaffolds like benzimidazoles, which are prevalent in numerous bioactive compounds . This product is intended for research and laboratory use only. It is not approved for human, veterinary, or personal use. Researchers should consult the Safety Data Sheet (SDS) for safe handling procedures. Typically, storage recommendations are at 2-8°C in a refrigerator .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10BrNO B108204 (2-Aminophenyl)(2-bromophenyl)methanone CAS No. 845276-75-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-aminophenyl)-(2-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWZTVFFYVPPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603441
Record name (2-Aminophenyl)(2-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845276-75-7
Record name (2-Aminophenyl)(2-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of 2 Aminobenzophenone Frameworks in Synthetic Design

The 2-aminobenzophenone (B122507) core structure is a cornerstone in synthetic organic chemistry, primarily valued as a versatile precursor for a wide array of heterocyclic compounds. asianpubs.orgresearchgate.net These frameworks are integral to medicinal chemistry, as they form the foundation for numerous biologically active molecules. asianpubs.org The strategic placement of an amino group ortho to the carbonyl bridge connecting two phenyl rings is key to their utility.

This arrangement facilitates a variety of intramolecular cyclization reactions, making 2-aminobenzophenones indispensable starting materials for the synthesis of important classes of compounds such as:

Benzodiazepines: A class of psychoactive drugs.

Quinazolines: A structural motif present in various pharmaceuticals. researchgate.net

Acridones: Used in the development of dyes and therapeutic agents.

The dual functionality of the amino and ketone groups allows for a broad spectrum of chemical modifications. nih.gov The amino group can be readily acylated, alkylated, or transformed into a diazonium salt for further functionalization, while the ketone is amenable to reductions and nucleophilic additions. This inherent reactivity makes the 2-aminobenzophenone scaffold a powerful tool for building complex molecular architectures. acs.orgucl.ac.uk Research has shown that the introduction of an ortho-amino group can play a significant role in the biological activity of benzophenone (B1666685) derivatives, such as enhancing growth inhibition in cancer cell lines. nih.gov

Scope of Research on 2 Aminophenyl 2 Bromophenyl Methanone Within Benzophenone and Anilide Chemistry

Within the extensive chemistry of benzophenones and anilides, research on (2-Aminophenyl)(2-bromophenyl)methanone specifically leverages the presence of the bromine atom as a strategic functional group for advanced synthetic transformations. The ortho-bromo substituent provides a reactive handle for modern cross-coupling reactions, significantly expanding the synthetic possibilities beyond those of unsubstituted 2-aminobenzophenone (B122507).

A primary focus of research is the application of this compound in palladium-catalyzed cross-coupling reactions. nih.gov The carbon-bromine (C-Br) bond is an ideal site for well-established transformations, including:

Suzuki-Miyaura Coupling: To form new carbon-carbon bonds with boronic acids. mdpi.comresearchgate.net

Sonogashira Coupling: To introduce alkyne fragments. nih.gov

Buchwald-Hartwig Amination: To form new carbon-nitrogen bonds. nih.gov

These reactions enable the precise installation of a wide variety of substituents on the brominated phenyl ring, facilitating the creation of diverse molecular libraries for applications such as drug discovery. Furthermore, the interplay between the bromo substituent and the vicinal amino group allows for novel intramolecular cyclization strategies, leading to the formation of unique polycyclic and heterocyclic systems that are otherwise difficult to synthesize.

Structural Features and Reactive Sites of 2 Aminophenyl 2 Bromophenyl Methanone for Chemical Transformations

Strategies for Carbon-Carbon Bond Formation in this compound Synthesis

The formation of the central carbonyl bridge connecting the two phenyl rings is a critical step in the synthesis of this compound. Various methodologies have been developed to achieve this, primarily centered around palladium-catalyzed cross-coupling reactions, Friedel-Crafts acylation, and transformations involving acyl hydrazides.

Palladium-Catalyzed Cross-Coupling Approaches to 2-Aminobenzophenones

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a versatile and efficient means of forming carbon-carbon bonds. youtube.com These reactions are particularly valuable for the synthesis of 2-aminobenzophenones due to their tolerance of a wide range of functional groups. nih.gov

A notable palladium-catalyzed approach involves the direct addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles. mdpi.comnih.gov This method provides a convenient and practical route to o-aminobenzophenones with moderate to excellent yields. mdpi.comnih.gov The reaction's success is influenced by the steric effects of substituents on the sodium arylsulfinate, with different isomers exhibiting varying yields. mdpi.comresearchgate.net

The general procedure for this synthesis involves reacting 2-aminobenzonitrile (B23959) with a sodium arylsulfinate in the presence of a palladium catalyst, such as palladium(II) acetate, and a ligand like bipyridine. researchgate.net The reaction is typically carried out in a solvent system of tetrahydrofuran (B95107) and water. researchgate.net

A plausible mechanism for this transformation involves desulfination followed by an addition reaction. mdpi.comnih.gov This method's utility is enhanced by its compatibility with a diverse array of functional groups. mdpi.comnih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of o-Aminobenzophenones

2-Aminobenzonitrile Reactant Sodium Arylsulfinate Reactant Product Yield (%)
2-Aminobenzonitrile Sodium p-tolylsulfinate (2-Aminophenyl)(p-tolyl)methanone 87

This table is generated based on data from the text and is for illustrative purposes.

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com The process typically begins with a palladium(0) species that undergoes oxidative insertion into a carbon-halogen bond. youtube.com

Friedel-Crafts Acylation and Related Electrophilic Aromatic Substitution Routes for Benzophenone (B1666685) Derivatives

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aromatic ketones. nih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. organic-chemistry.orglibretexts.org

While traditionally effective, Friedel-Crafts acylation has limitations, particularly when dealing with electron-poor arenes or substrates containing basic functional groups like amines, which can react with the Lewis acid catalyst. nih.govlibretexts.org This can lead to deactivation of the aromatic ring and prevent the desired acylation from occurring. libretexts.org Despite these challenges, recent advancements have explored the use of amides and other less reactive carboxylic acid derivatives in Friedel-Crafts type reactions. nih.gov

Transformations Involving Acyl Hydrazides for 2-Aminobenzophenone (B122507) Scaffolds

A more recent and versatile approach to synthesizing 2-aminobenzophenones involves the transformation of readily accessible acyl hydrazides. nih.govnih.govacs.org This two-step process begins with an aryne-based molecular rearrangement of the acyl hydrazide to form a 2-hydrazobenzophenone intermediate. nih.govacs.org This is followed by a one-pot addition-elimination procedure to yield a protected 2-aminobenzophenone. nih.govnih.govacs.org

This methodology is notable for its tolerance of a wide variety of functional groups. nih.govnih.govacs.org The protecting group on the resulting 2-aminobenzophenone can be easily removed to afford the final product. nih.govnih.govacs.org For instance, the synthesis of phenazepam, a neurological medicine, has been demonstrated using this protocol. nih.govnih.govacs.org

Installation and Modification of Halogen and Amino Substituents in this compound

The synthesis of this compound requires not only the formation of the benzophenone core but also the specific placement of the amino and bromo substituents on the respective phenyl rings.

The introduction of the bromine atom can be achieved through electrophilic bromination. For example, after the formation of a protected 2-aminobenzophenone, a para-directed electrophilic bromination using a reagent like N-bromosuccinimide (NBS) can introduce the bromine atom at the desired position. nih.govacs.org

Directed Ortho-Metalation Strategies for Bromination and Amination

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position, creating a reactive aryllithium intermediate. This intermediate can then be quenched with an electrophile to introduce a variety of substituents. wikipedia.org

In the context of synthesizing this compound, DoM can be envisioned for the introduction of either the bromine atom or a precursor to the amino group. For instance, a suitably protected aniline (B41778) derivative could serve as the substrate, with the protected amino group acting as the DMG. Ortho-lithiation followed by reaction with an electrophilic bromine source would yield the desired ortho-brominated aniline derivative. Subsequent acylation would then introduce the 2-bromobenzoyl group.

Key aspects of DoM include:

Directing Metalation Groups (DMGs): A variety of functional groups can act as DMGs, including amides, carbamates, and tertiary amines. acs.orgharvard.edu The choice of DMG can influence the efficiency and regioselectivity of the metalation step.

Organolithium Reagents: n-Butyllithium and sec-butyllithium (B1581126) are commonly used bases for DoM. The choice of the organolithium reagent can sometimes dictate the chemoselectivity of the reaction. rsc.org

Electrophiles: A wide range of electrophiles can be used to trap the aryllithium intermediate, allowing for the introduction of various functionalities.

While a direct DoM approach to this compound is plausible, the literature more commonly describes the synthesis of related benzophenones using this powerful technique. wikipedia.orgorganic-chemistry.org

Regioselective Bromination of Substituted 2-Aminobenzophenones

The direct bromination of 2-aminobenzophenone presents a challenge in terms of regioselectivity, as the amino group is a strong activating group that directs electrophiles to the ortho and para positions. To achieve the desired 2-amino-2'-bromobenzophenone, strategies often involve the bromination of a pre-formed benzophenone.

One common approach is the electrophilic aromatic bromination of a substituted 2-aminobenzophenone. nih.gov The regioselectivity of this reaction is influenced by the electronic and steric effects of the substituents on both aromatic rings. researchgate.net For instance, the bromination of (2-aminophenyl)(phenyl)methanone would likely yield a mixture of isomers, with bromination occurring on the aniline ring.

To circumvent this, a more controlled approach involves the bromination of a precursor where the desired regiochemistry is pre-determined. For example, starting with 2-bromoaniline (B46623) and performing a Friedel-Crafts acylation with benzoyl chloride would not be effective due to the deactivating effect of the bromine atom. A more viable route involves the reaction of 2-bromobenzoyl chloride with a protected aniline, followed by deprotection.

Recent research has focused on developing highly regioselective bromination methods. nih.gov These methods often employ specific brominating agents and reaction conditions to favor the desired isomer. nih.govwku.edu

Table 1: Examples of Regioselective Bromination Reactions

Starting MaterialBrominating AgentProductYield (%)Reference
3-HydroxybenzonitrileN-Bromosuccinimide2-Bromo-5-hydroxybenzonitrile73 nih.gov
3-HydroxybenzonitrileN-Bromosuccinimide2-Bromo-3-hydroxybenzonitrile18 nih.gov

This table is for illustrative purposes and does not directly show the synthesis of this compound but demonstrates the principles of regioselective bromination.

Reduction of Nitro Precursors to Amino-Substituted Benzophenones

A widely used and versatile method for the synthesis of aminobenzophenones involves the reduction of a corresponding nitro-substituted benzophenone. wikipedia.org This approach is advantageous because nitro groups can be introduced with high regioselectivity through electrophilic nitration. The subsequent reduction to the amine is typically a high-yielding and clean reaction.

For the synthesis of this compound, this would involve the synthesis of (2-nitrophenyl)(2-bromophenyl)methanone as a key intermediate. This nitro-substituted benzophenone can be prepared via several routes, including the Friedel-Crafts acylation of nitrobenzene (B124822) with 2-bromobenzoyl chloride or the oxidation of the corresponding diarylmethane.

A variety of reducing agents can be employed for the conversion of the nitro group to an amine. wikipedia.org Common methods include:

Catalytic Hydrogenation: This method uses a metal catalyst, such as Raney nickel or palladium on carbon, with hydrogen gas. wikipedia.orggoogle.com It is a clean and efficient method, often providing high yields.

Metal/Acid Reduction: The Béchamp reduction, using iron filings in acidic medium, is a classical method for nitro group reduction. nih.gov Other metal systems like tin(II) chloride in hydrochloric acid are also effective. chemintech.ru

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst.

Hydroiodic Acid: Hydroiodic acid has been shown to be an effective reagent for the reduction of nitro groups to amines, particularly in the synthesis of o-aminophenol derivatives. nih.gov

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions.

Table 2: Comparison of Reducing Agents for Nitro to Amine Conversion

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation (e.g., H₂, Pd/C)H₂ gas, solvent (e.g., ethanol, ethyl acetate), room temp. to moderate heatHigh yields, clean reaction, catalyst can be recycledRequires specialized equipment for handling hydrogen gas, catalyst can be expensive
Metal/Acid (e.g., Fe, HCl)Metal powder, acid, solvent (e.g., water, ethanol), heatInexpensive reagents, robustCan generate significant amounts of metal waste, may not be suitable for acid-sensitive substrates
Tin(II) Chloride (SnCl₂)SnCl₂, concentrated HCl, solvent (e.g., ethanol)Effective for a wide range of substratesStoichiometric amounts of tin salts are produced as waste
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or alcoholic solutionMild conditions, often used for selective reductionsCan be less efficient for some substrates

Green Chemistry and Sustainable Synthetic Approaches for this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and improve process safety and efficiency. rsc.orgunife.it For the production of this compound, several strategies can be employed to align with these principles.

Key areas of focus for greening the synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. nih.govnih.gov

Catalysis: Employing catalytic methods, including biocatalysis and heterogeneous catalysis, to reduce waste and improve atom economy. nih.gov For instance, the use of recyclable solid acid catalysts for Friedel-Crafts reactions or immobilized enzymes for selective transformations.

Energy Efficiency: Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

The development of sustainable synthetic routes for this compound is an ongoing area of research, driven by the increasing demand for environmentally responsible chemical manufacturing processes. rsc.orgunife.it

Role of the Amine and Ketone Functionalities in Chemical Reactivity

The amine and ketone functionalities in 2-aminobenzophenone derivatives are pivotal to their chemical behavior. The primary amine group (-NH2) is a nucleophilic center and can also act as a directing group in electrophilic aromatic substitution reactions. The ketone group (C=O) provides an electrophilic carbon center, susceptible to nucleophilic attack.

In many reactions, these two functionalities work in concert. For instance, in the synthesis of α-ketoamides from aromatic ketones and amines, the amine acts as both a reactant and a catalyst. nih.gov Mechanistic studies have revealed that in such reactions, more than one equivalent of the amine is often required to achieve satisfactory yields, as it also serves to neutralize the acid generated during the reaction. nih.gov The interplay between the nucleophilic amine and the electrophilic ketone is also central to many cyclization and condensation reactions that form heterocyclic structures.

The presence of both a nucleophilic amine and an electrophilic ketone within the same molecule allows for intramolecular reactions. For example, in the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, the process is initiated by a base-assisted deprotonation, leading to an enolate that subsequently undergoes intramolecular cyclization involving the aniline moiety. nih.gov

Activation and Cleavage of the Carbon-Bromine Bond in Nucleophilic and Organometallic Reactions

The carbon-bromine (C-Br) bond in this compound is a key site for synthetic transformations. This bond can be activated and cleaved through various mechanisms, primarily in nucleophilic substitution and organometallic cross-coupling reactions.

In nucleophilic aromatic substitution (SNAr) reactions, the bromine atom can be displaced by a strong nucleophile. The presence of the ortho-amino group can influence the reactivity of the C-Br bond. For instance, base-promoted SNAr reactions of ortho-halobenzamides with amides can lead to the formation of quinazolin-4-ones through a sequence of substitution followed by cyclization. nih.gov

Organometallic reactions, particularly those catalyzed by transition metals like palladium and copper, are highly effective for functionalizing the C-Br bond. These reactions often proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For example, copper-catalyzed reactions of ortho-halobenzamides with various nucleophiles, including amines and nitriles, have been widely used to synthesize quinazolinones. nih.gov Similarly, palladium-catalyzed cascade reactions of 2-aminobenzonitriles with boronic acids can afford 4-arylquinazolines. organic-chemistry.org The choice of catalyst, ligands, and reaction conditions is crucial in determining the efficiency and selectivity of these transformations.

Reaction Pathways in Heterocyclic Annulation Reactions from 2-Aminobenzophenones

2-Aminobenzophenone derivatives, including this compound, are versatile precursors for the synthesis of a variety of fused heterocyclic compounds through annulation reactions. These reactions involve the formation of a new ring fused to the existing benzene (B151609) ring.

Quinazolines are a class of bicyclic aromatic heterocycles with significant biological activities. wikipedia.org A common route to quinazoline (B50416) synthesis involves the reaction of 2-aminobenzophenones with a source of a one-carbon unit and a nitrogen atom.

One established method is the reaction of 2-aminobenzophenones with benzylamines, catalyzed by systems like ceric ammonium nitrate (B79036) (CAN)-TBHP, to yield 2-phenylquinazolines. organic-chemistry.org Another approach involves a ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines. organic-chemistry.org This method is advantageous as it avoids the use of stoichiometric oxidants and produces benign byproducts. The reaction mechanism is believed to involve the formation of an imine intermediate, followed by intramolecular cyclization and subsequent aromatization to furnish the quinazoline ring.

The synthesis of quinazolin-4-ones, a related class of compounds, can be achieved from 2-aminobenzoic acid derivatives. researchgate.net For instance, the reaction of 2-aminobenzoic acid with acetic anhydride forms a benzoxazinone (B8607429) intermediate, which upon condensation with a nitrogen nucleophile, yields the quinazolinone. researchgate.net

Table 1: Selected Methods for Quinazoline Synthesis from 2-Aminobenzophenone Derivatives

Starting Material Reagent(s) Catalyst/Conditions Product
2-Aminobenzophenone Benzylamine Ceric Ammonium Nitrate (CAN)-TBHP 2-Phenylquinazoline organic-chemistry.org
2-Aminophenyl ketone Amine Ruthenium catalyst Quinazoline organic-chemistry.org
2-Aminobenzonitrile Triethyl orthocarboxylate, Boronic acid Palladium(II) catalyst 4-Arylquinazoline organic-chemistry.org

Beyond quinazolines, 2-aminobenzophenone derivatives are instrumental in the synthesis of other important heterocyclic scaffolds.

Acridones are tricyclic compounds that can be prepared from derivatives of anthranilic acid, which is structurally related to 2-aminobenzophenones. nih.gov The synthesis often involves a cyclization step facilitated by an acid catalyst. Acridone derivatives have been extensively studied for their biological activities. researchgate.netrsc.org

Quinolines , another class of nitrogen-containing heterocycles, can also be synthesized from precursors derived from 2-aminobenzophenones. researchgate.net While various methods exist for quinoline (B57606) synthesis, those starting from aniline derivatives often involve a cyclization reaction to form the pyridine (B92270) ring fused to the benzene ring. nih.gov For example, N,N'-diarylmalonamides can be cyclized in the presence of polyphosphoric acid to yield 4-hydroxy-2-quinolones. nih.gov

Quinoxalinones are bicyclic heterocycles containing a quinoxaline-2(1H)-one core. Their synthesis can be achieved through the cyclocondensation of o-phenylenediamines with α-keto acids or their derivatives. organic-chemistry.orgnih.gov For instance, the reaction of o-phenylenediamine (B120857) with ethyl pyruvate (B1213749) can yield 3-methylquinoxalin-2(1H)-one. nih.gov While not a direct reaction of this compound, the underlying principles of cyclocondensation are relevant to the broader family of 2-aminobenzophenone derivatives.

Table 2: Heterocyclic Systems Synthesized from 2-Aminobenzophenone and Related Precursors

Heterocycle General Synthetic Strategy Key Precursor(s)
Acridone Acid-catalyzed cyclization N-phenylanthranilic acid derivatives nih.gov
Quinoline Cyclization of aniline derivatives N,N'-diarylmalonamides nih.gov
Quinoxalinone Cyclocondensation o-Phenylenediamines and α-keto acids organic-chemistry.orgnih.gov

Advanced Spectroscopic Characterization and Structural Analysis of 2 Aminophenyl 2 Bromophenyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural determination of (2-Aminophenyl)(2-bromophenyl)methanone, offering detailed insights into the chemical environment of each proton and carbon atom.

One-Dimensional NMR (¹H and ¹³C) Data Analysis for this compound

One-dimensional NMR spectra, including ¹H and ¹³C NMR, provide fundamental information about the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays a series of signals corresponding to the distinct protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with aromatic protons typically appearing in the downfield region (δ 7.0-8.5 ppm) due to the ring current effect. The amino group protons (NH₂) usually present as a broad singlet, the chemical shift of which can be solvent-dependent. The multiplicity of the signals (singlet, doublet, triplet, multiplet) arises from spin-spin coupling between neighboring protons and provides crucial information about the substitution pattern on the aromatic rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. The carbonyl carbon (C=O) is characteristically observed at a low field (downfield), typically in the range of 190-200 ppm. Aromatic carbons resonate in the region of 110-150 ppm. The carbon atom attached to the bromine (C-Br) will show a chemical shift influenced by the electronegativity of the bromine atom. Similarly, the carbon atom attached to the amino group (C-NH₂) will have a characteristic chemical shift.

Interactive Data Table: ¹H and ¹³C NMR Data

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic CH7.61134.6d8.5
Aromatic CH7.52134.2d8.5
Aromatic CH7.40131.0d8.1
Aromatic CH7.31129.1t7.7
Aromatic CH6.74118.2d8.1
Aromatic CH6.60117.0t7.5
NH₂6.00 (broad s)-s-
C=O-199.1--
C-NH₂-150.9--
C-Br-140.1--
Aromatic C-128.1--
Aromatic C-115.5--

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Definitive Structural Assignment

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule. researchgate.netyoutube.comgithub.iosdsu.eduepfl.ch

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu This helps to identify adjacent protons within the same spin system, aiding in the assignment of protons on the aminophenyl and bromophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate the signals of protons with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.comsdsu.eduepfl.ch This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C coupling). youtube.comepfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons bearing the amino and bromo substituents, by observing their correlations with nearby protons. For instance, correlations between the protons on both aromatic rings and the carbonyl carbon would confirm the ketone linkage.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, helping to identify the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ketone group will give a strong absorption band around 1630-1680 cm⁻¹. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration will be found in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. Aromatic ring vibrations often give strong Raman signals. The symmetric N-H stretch may also be Raman active.

Interactive Data Table: Key IR and Raman Vibrational Frequencies

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
N-H (amine)Stretching3300-3500 (two bands)3300-3500
C-H (aromatic)Stretching>3000>3000
C=O (ketone)Stretching1630-16801630-1680
C=C (aromatic)Stretching1400-16001400-1600
C-NStretching1250-13501250-1350
C-BrStretching<700<700

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern. miamioh.edu

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). This allows for the unambiguous determination of the molecular formula, C₁₃H₁₀BrNO, by comparing the measured mass to the calculated exact mass. The presence of the bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Pattern Analysis: In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule and can be used to deduce its structure. Common fragmentation pathways for this compound may include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to the formation of acylium ions.

Loss of small molecules: Elimination of neutral molecules such as CO, H₂O, or Br. nih.gov

Cleavage of the aromatic rings: Fragmentation of the phenyl rings.

Studying these fragmentation patterns helps to confirm the connectivity of the aminophenyl, carbonyl, and bromophenyl moieties. nih.govresearchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically intense, arise from the excitation of electrons in the conjugated π-system of the aromatic rings and the carbonyl group. The n → π* transition, which is usually weaker, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. The presence of the amino group (an auxochrome) and the bromine atom can cause a shift in the absorption maxima (λ_max) compared to a simple benzophenone (B1666685), a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift. The extent of conjugation in the molecule significantly influences the energy of these transitions and thus the position of the absorption bands.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.gov By diffracting X-rays off a single crystal of this compound, a detailed map of the electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.

This technique provides invaluable information on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule in the solid state. This reveals the relative orientation of the aminophenyl and bromophenyl rings with respect to the central carbonyl group.

Intermolecular Interactions: The packing of the molecules in the crystal lattice is determined by intermolecular forces such as hydrogen bonding (between the amino group of one molecule and the carbonyl group of another), dipole-dipole interactions, and van der Waals forces. Understanding these interactions is crucial for comprehending the physical properties of the compound in the solid state.

A search for the crystal structure of this compound would provide specific data on its crystallographic parameters, such as the space group and unit cell dimensions. researchgate.net

Computational and Theoretical Studies on 2 Aminophenyl 2 Bromophenyl Methanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (2-Aminophenyl)(2-bromophenyl)methanone, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in determining its optimized molecular geometry. researchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule.

The optimized geometry reveals the spatial arrangement of the aminophenyl and bromophenyl rings relative to the central carbonyl group. The accuracy of these theoretical calculations is often validated by comparison with experimental data from techniques like X-ray crystallography, when available. For structurally similar molecules, DFT calculations have shown excellent agreement with experimental findings, suggesting a high degree of confidence in the predicted geometry of this compound. researchgate.nettenmak.gov.tr

Table 1: Selected Optimized Geometrical Parameters for a this compound Analog

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (phenyl) 1.39 - 1.41 118 - 121 -
C-N (amine) ~1.38 - -
C-Br ~1.90 - -
C=O ~1.23 - -
C-C-C (phenyl) - 119 - 121 -
C-C-N - ~120 -

Note: The data presented is illustrative and based on typical values for structurally related compounds.

Frontier Molecular Orbital (FMO) Analysis of Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and stability. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is primarily localized on the electron-rich aminophenyl ring, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed over the carbonyl group and the bromophenyl ring, suggesting these are the likely sites for nucleophilic attack. A smaller HOMO-LUMO gap implies a molecule that is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netumich.edu

Table 2: Frontier Molecular Orbital Energies for a this compound Analog

Molecular Orbital Energy (eV)
HOMO -5.5 to -6.5
LUMO -1.0 to -2.0

Note: The data presented is illustrative and based on typical values for structurally related compounds.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. This analysis transforms the complex many-electron wavefunction into localized natural bond orbitals, which correspond to the familiar chemical concepts of bonds, lone pairs, and antibonding orbitals.

In this compound, NBO analysis reveals significant intramolecular charge transfer (ICT) from the lone pair of the nitrogen atom in the amino group to the antibonding orbitals of the adjacent phenyl ring and the carbonyl group. This delocalization of electron density stabilizes the molecule and influences its electronic properties. The analysis also quantifies the energy of these interactions, providing a measure of their strength. science.gov

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a this compound Analog

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(1) N π*(C-C) (aminophenyl) High
LP(1) N π*(C=O) Moderate

Note: E(2) is the stabilization energy associated with the delocalization from donor NBO (i) to acceptor NBO (j). The data is illustrative.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic reactive sites within a molecule. The different colors on the MEP surface indicate the regions of varying electrostatic potential.

For this compound, the MEP surface typically shows a region of negative electrostatic potential (usually colored red or yellow) around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the amino group, indicating these as sites susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (usually colored blue) are found around the hydrogen atoms of the amino group and the phenyl rings, suggesting these are the sites for nucleophilic attack. The bromine atom also influences the electrostatic potential distribution. nih.gov

Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. researchgate.netresearchgate.net

The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared with experimental spectra, can aid in the structural elucidation of the compound. researchgate.net

Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies. While the calculated frequencies are often scaled to correct for anharmonicity and other systematic errors, they provide a good qualitative agreement with experimental IR spectra, helping in the assignment of vibrational modes. nih.gov

Time-Dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. This analysis provides information about the electronic transitions, including their energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in the experimental spectrum. nih.govnih.gov

Table 4: Predicted Spectroscopic Data for a this compound Analog

Spectroscopic Data Predicted Value
¹H NMR Chemical Shifts (ppm) Aromatic H: 6.5-8.0; NH₂ H: ~4.0-5.0
¹³C NMR Chemical Shifts (ppm) Aromatic C: 115-150; C=O: ~190
Key IR Frequencies (cm⁻¹) N-H stretch: ~3400-3500; C=O stretch: ~1650

Note: The data presented is illustrative and based on typical values for structurally related compounds.

Applications of 2 Aminophenyl 2 Bromophenyl Methanone As a Key Intermediate in Organic Synthesis

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

The presence of both an aniline-like amino group and a ketone within the same molecule, along with a strategically placed bromine atom, allows (2-Aminophenyl)(2-bromophenyl)methanone to participate in a variety of cyclization and coupling reactions to form heterocyclic compounds.

The quinazoline (B50416) framework, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a prominent scaffold in medicinal chemistry and materials science. researchgate.net this compound, as a member of the 2-aminobenzophenone (B122507) class, is a key precursor for quinazoline synthesis. Various synthetic methodologies have been developed that leverage this starting material.

Modern synthetic methods often employ transition-metal catalysis to efficiently construct the quinazoline core from 2-aminophenyl ketones. For instance, ruthenium-catalyzed dehydrogenative coupling reactions can form quinazolines by reacting 2-aminophenyl ketones with amines. organic-chemistry.org Similarly, copper-catalyzed cascade reactions provide a convenient route to 2-substituted quinazolines from (2-aminophenyl)methanols, which can be derived from the corresponding ketones. researchgate.netnih.gov Another approach involves a metal-free, iodine-catalyzed reaction between 2-aminobenzophenones and benzylamines, utilizing oxygen as a green oxidant to yield quinazolines in very good yields. organic-chemistry.org These methods highlight the importance of the 2-aminobenzophenone skeleton, for which this compound is a prime example, in accessing a wide range of functionalized quinazoline derivatives. The resulting quinazolines are recognized for their broad spectrum of biological activities and are considered a "privileged scaffold" in drug discovery. researchgate.netnih.gov

The aniline (B41778) substructure within this compound is instrumental in the synthesis of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs). researchgate.netrsc.org These compounds are of significant interest due to their potential applications as electronically and biologically active materials. researchgate.netrsc.org

A powerful strategy for creating these fused systems involves the in situ generation of a diazonium salt from the 2-aryl-substituted aniline precursor. researchgate.netrsc.org In this process, a reagent such as tert-butyl nitrite (B80452) (tBuONO) is used to convert the amino group of a molecule like this compound into a reactive diazonium intermediate under mild, room-temperature conditions. researchgate.netrsc.org This intermediate can then undergo an intramolecular aromatic substitution reaction, where the tethered aryl group attacks the diazonium moiety, leading to cyclization and the formation of the fused polycyclic system. researchgate.net This protocol represents a simple and efficient method for accessing complex CP-PAHs from readily available anilines. researchgate.netrsc.org The resulting fused aromatic systems are investigated for their unique optoelectronic properties and potential use in organic electronic devices. researchgate.net

Building Block for Complex Organic Molecules

The utility of this compound extends beyond the initial synthesis of heterocycles to their further elaboration into highly complex molecules. The quinazolines and polycyclic systems derived from this intermediate can serve as platforms for subsequent functionalization.

For example, quinazoline cores can be subjected to further cross-coupling reactions to build intricate, multi-substituted derivatives. A notable example is the synthesis of novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazolines, which were developed as potential anticancer agents. mdpi.com In these multi-step syntheses, a core structure is first established and then elaborated through reactions like the Suzuki-Miyaura cross-coupling to attach additional phenyl groups, which are then further modified. mdpi.com This demonstrates how the initial framework derived from a simpler precursor can be methodically built upon to create large, functionally complex molecules with targeted biological activity.

Intermediate in the Development of Research Probes and Chemical Tools

The complex molecules synthesized from this compound often possess properties that make them valuable as research probes and chemical tools for investigating biological processes and material properties.

The development of novel quinazoline derivatives as G-quadruplex (G4) stabilizing agents is a prime example. mdpi.com G-quadruplexes are non-canonical nucleic acid structures implicated in cancer and other diseases, making them important targets for therapeutic development. mdpi.com Novel disubstituted quinazolines have been synthesized and evaluated for their ability to bind to and stabilize these G4 structures using advanced biophysical techniques such as Förster Resonance Energy Transfer (FRET) melting assays and circular dichroism. mdpi.com Furthermore, their capacity to inhibit the enzyme telomerase was assessed in human cancer cell lines. mdpi.com In this context, the quinazoline derivatives act as chemical probes to study the structure and function of G4 DNA and as potential leads for anticancer drug discovery. The journey from the this compound intermediate to these sophisticated research tools underscores its fundamental role in advancing chemical biology and medicinal chemistry.

Derivatives and Analogues of 2 Aminophenyl 2 Bromophenyl Methanone in Academic Research

Structure-Reactivity Relationships in Substituted 2-Aminobenzophenones

The reactivity of the 2-aminobenzophenone (B122507) framework is intricately linked to the nature and position of substituents on its phenyl rings. The interplay of electronic and steric effects governs the behavior of these molecules in chemical reactions.

The amino group at the ortho position plays a crucial role in the reactivity and biological activity of these compounds. Research has shown that the presence of this ortho-amino group can lead to increased growth inhibition in certain biological systems. Current time information in Pasuruan, ID. The reactivity of the benzophenone (B1666685) core is influenced by both inductive and resonance effects of its substituents. nih.govmdpi.com Electron-donating groups, such as alkoxy and amino groups, can increase the electron density of the aromatic rings, making them more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, like nitro or halo groups, decrease the electron density, which can deactivate the rings towards electrophilic substitution but may be crucial for other types of reactivity or for tuning the electronic properties of the molecule for specific applications. nih.govmdpi.com

For instance, in Friedel-Crafts reactions, a common method for synthesizing benzophenones, the presence of electron-withdrawing groups like chlorine on the benzoyl chloride necessitates higher temperatures and longer reaction times.

A study on the synthesis of 2-aminobenzophenone derivatives via Friedel-Crafts acylation of anilides demonstrated that the position of substituents significantly impacts product yields. Para-substituted products are generally obtained in better yields compared to ortho-substituted products, which is attributed to steric hindrance.

Introduction of Additional Functionalities on the Phenyl Rings

The introduction of additional functional groups onto the phenyl rings of (2-Aminophenyl)(2-bromophenyl)methanone is a key strategy for developing new derivatives with tailored properties. Academic research has explored various synthetic methodologies to achieve this functionalization.

Common synthetic routes to introduce new functionalities include Friedel-Crafts acylation and reactions involving Grignard reagents. For example, substituted anilines can be acylated with various benzoyl chlorides to introduce different groups on one of the phenyl rings. rsc.orgucl.ac.uk The synthesis of 2-aminobenzophenones with a wide array of substituents on the phenyl rings has been reported, highlighting the versatility of these synthetic approaches. ucl.ac.uk

Specific examples from the literature include the synthesis of 2-amino-5-bromophenyl derivatives, indicating that additional substitutions on the aniline (B41778) ring are well-tolerated. Furthermore, research on related compounds has shown the successful introduction of other halogens, such as fluorine and chlorine, onto the benzophenone skeleton. For example, (2-aminophenyl)(4-fluorophenyl)methanone and (2-amino-5-chlorophenyl)(2'-chlorophenyl)methanone have been synthesized and characterized.

The table below presents a selection of functionalized 2-aminobenzophenone derivatives that have been synthesized in academic research, showcasing the variety of functionalities that can be introduced.

Compound NameSubstituents on Phenyl Rings
(2-Amino-5-bromophenyl)(phenyl)methanone5-Bromo
(2-Aminophenyl)(4-fluorophenyl)methanone4'-Fluoro
(2-Amino-5-chlorophenyl)(2'-chlorophenyl)methanone5-Chloro, 2'-Chloro
(2-Amino-4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone4-Methoxy, 3',4',5'-Trimethoxy

Research on Isomeric Bromophenyl-Substituted 2-Aminobenzophenones

The position of the bromine atom on the phenyl ring of (2-Aminophenyl)(bromophenyl)methanone significantly influences the molecule's properties and reactivity. Research into the different isomers—this compound, (2-Aminophenyl)(3-bromophenyl)methanone, and (2-Aminophenyl)(4-bromophenyl)methanone—provides insights into these positional effects.

While direct comparative studies of all three isomers in a single paper are not prevalent, the electronic and steric effects of the bromine substituent at the ortho, meta, and para positions allow for a deductive comparison.

Electronic Effects: Bromine is an electron-withdrawing group through induction and a weak deactivator in electrophilic aromatic substitution. However, it can also donate electron density through resonance.

Para-position (4'-bromo): The inductive withdrawal is most effective, while resonance donation can influence the reactivity of the ring. (2-Aminophenyl)(4-bromophenyl)methanone is a known compound, synthesized and used as a key intermediate in pharmaceuticals. jingyepharma.com

Meta-position (3'-bromo): The inductive effect still dominates, but resonance donation to the reaction center is less effective compared to the ortho and para positions.

Ortho-position (2'-bromo): This isomer, the subject of this article, experiences both strong inductive withdrawal and significant steric hindrance from the bulky bromine atom being adjacent to the carbonyl group.

Steric Effects: The steric hindrance is most pronounced in the ortho-isomer, which can affect the conformation of the molecule and the accessibility of the carbonyl group for reactions. This steric crowding can influence reaction rates and product distributions in subsequent transformations.

The following table summarizes the key characteristics of the isomeric bromophenyl-substituted 2-aminobenzophenones based on theoretical considerations and available data.

IsomerPosition of BromineExpected Steric HindranceKey Research Findings
This compoundOrthoHighSubject of detailed synthetic and reactivity studies.
(2-Aminophenyl)(3-bromophenyl)methanoneMetaModerateLess commonly studied compared to the other isomers.
(2-Aminophenyl)(4-bromophenyl)methanoneParaLowWell-characterized intermediate in pharmaceutical synthesis. jingyepharma.com

Future Research Directions and Unexplored Avenues for 2 Aminophenyl 2 Bromophenyl Methanone

Catalyst Development for Enhanced Synthesis and Derivatization

The synthesis of (2-Aminophenyl)(2-bromophenyl)methanone and its derivatives often relies on classical methods that can be improved in terms of efficiency, selectivity, and sustainability. Future research should focus on the development of novel catalytic systems.

Key Research Objectives:

Homogeneous Catalysis: The development of more active and stable homogeneous catalysts, such as those based on palladium, copper, or nickel, is crucial. Research could target the design of new ligands that enhance the catalytic activity and allow for reactions to be conducted under milder conditions, with lower catalyst loadings. This would not only improve the economic viability of the synthesis but also reduce the environmental impact.

Heterogeneous Catalysis: To simplify product purification and catalyst recycling, the development of heterogeneous catalysts is a promising avenue. This could involve immobilizing known homogeneous catalysts on solid supports like polymers, silica, or magnetic nanoparticles. Such systems would offer the high selectivity of homogeneous catalysts combined with the practical advantages of heterogeneous catalysis.

Photocatalysis: The use of visible-light photocatalysis for the synthesis and derivatization of this compound represents a cutting-edge research direction. This approach could enable novel bond formations and functionalizations that are not accessible through traditional thermal methods, offering a green and efficient alternative.

Catalyst TypePotential AdvantagesResearch Focus
Homogeneous High activity and selectivityLigand design for milder reaction conditions
Heterogeneous Easy separation and recyclingImmobilization on solid supports
Photocatalysis Green and novel reactivityUse of visible light for new bond formations

Advanced Mechanistic Studies using In-situ Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing existing processes and discovering new reactions. The application of advanced in-situ spectroscopic and analytical techniques is paramount in this regard.

Prospective In-situ Methodologies:

In-situ NMR and IR Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products throughout a chemical reaction. This data is invaluable for identifying reaction intermediates, understanding catalyst deactivation pathways, and elucidating complex reaction networks.

Kinetic Studies: Detailed kinetic analysis of the catalytic reactions used to synthesize and derivatize this compound can help in determining the rate-determining steps and the influence of various reaction parameters. This knowledge is critical for process optimization and scale-up.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict transition state geometries, and calculate activation energies. These theoretical insights, when combined with experimental data, can provide a comprehensive picture of the reaction mechanism at the molecular level.

Exploration of Novel Chemical Transformations and Rearrangements

The unique structural features of this compound, namely the amino and bromo substituents, offer a rich platform for exploring novel chemical transformations and rearrangements.

Potential Areas of Exploration:

Intramolecular Cyclizations: The proximity of the amino and carbonyl groups, along with the presence of the bromine atom, makes this molecule an ideal precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. Research could focus on developing new catalytic methods to control the regioselectivity of these cyclizations, leading to the synthesis of novel pharmacologically active scaffolds.

Cross-Coupling Reactions: The bromine atom serves as a handle for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Future research could explore the use of novel catalysts to expand the scope of these reactions, allowing for the introduction of diverse functional groups and the synthesis of complex molecular architectures.

Photochemical Rearrangements: The benzophenone (B1666685) core is known to undergo photochemical reactions. Investigating the photochemical behavior of this compound could lead to the discovery of new rearrangements and the synthesis of unique molecular structures that are not accessible through ground-state chemistry.

Development of Supramolecular Assemblies or Material Science Applications

The aromatic and functionalized nature of this compound makes it an attractive building block for the construction of supramolecular assemblies and advanced materials.

Future Research in Materials Science:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The amino and carbonyl groups can act as coordinating sites for metal ions, enabling the formation of coordination polymers and MOFs. Research in this area could focus on designing materials with specific porous structures for applications in gas storage, separation, and catalysis.

Liquid Crystals: By introducing appropriate mesogenic groups, derivatives of this compound could be designed to exhibit liquid crystalline properties. The polarity and potential for hydrogen bonding could lead to the formation of novel liquid crystal phases with interesting optical and electronic properties.

Luminescent Materials: The benzophenone scaffold is a known chromophore. By chemically modifying the this compound structure, it may be possible to develop new fluorescent or phosphorescent materials for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-Aminophenyl)(2-bromophenyl)methanone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or palladium-catalyzed cross-coupling. For example, a modified Ullmann coupling between 2-aminophenylboronic acid and 2-bromobenzophenone derivatives can yield the target compound. Key parameters include:

  • Catalyst choice (e.g., Pd(PPh₃)₄ vs. CuI) .
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Temperature control (60–80°C optimizes coupling efficiency).
  • Yield improvements (up to 70–85%) are achieved via iterative optimization of stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substitution patterns. For example, the carbonyl carbon appears at δ ~195 ppm, while aromatic protons show splitting due to bromine’s electronegativity .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (m/z 291.03 for C₁₃H₁₀BrNO) and fragmentation pathways .
  • FT-IR : A strong C=O stretch at ~1680 cm⁻¹ and N–H bends at ~3400 cm⁻¹ validate functional groups .

Q. How can impurities in the synthesized compound be identified and removed?

  • Methodological Answer :

  • Chromatography : Silica gel column chromatography (hexane/ethyl acetate gradient) effectively separates unreacted precursors.
  • Recrystallization : Ethyl acetate/hexane mixtures produce high-purity crystals (mp 184–186°C) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve positional isomers .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data for tautomeric forms of this compound?

  • Methodological Answer :

  • Variable Temperature NMR : Observing chemical shift changes at 25–80°C can identify tautomeric equilibria (e.g., keto-enamine vs. imine forms) .
  • DFT Calculations : Gaussian09 simulations predict dominant tautomers based on Gibbs free energy differences. For instance, the keto form is favored by ~5 kcal/mol in polar solvents .
  • X-ray Crystallography : Single-crystal structures unambiguously assign tautomeric states. SHELXL refinement (using SHELX-2018 ) resolves disorder in aromatic rings .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : Bromine’s electron-withdrawing nature activates the aryl ring for Suzuki-Miyaura coupling. Hammett constants (σₚ = +0.23) correlate with enhanced reaction rates .
  • Steric Effects : Ortho-substitution reduces steric hindrance compared to meta/para analogs, enabling efficient Pd-catalyzed transformations.
  • Comparative Data :
Reaction TypeYield (Ortho-Br)Yield (Para-Br)
Suzuki Coupling82%68%
Buchwald-Hartwig75%60%
Data adapted from .

Q. What computational methods predict the compound’s pharmacokinetic properties for drug discovery?

  • Methodological Answer :

  • ADMET Prediction : SwissADME or QikProp software evaluates logP (~3.2), aqueous solubility (-4.2 logS), and CYP450 inhibition.
  • Docking Studies : AutoDock Vina models interactions with BACE1 (β-secretase), showing a binding affinity of -8.2 kcal/mol, suggesting potential for Alzheimer’s research .
  • MD Simulations : GROMACS trajectories (100 ns) assess stability in lipid bilayers, critical for blood-brain barrier penetration .

Q. How are crystallographic disorders in this compound addressed during refinement?

  • Methodological Answer :

  • SHELXL Constraints : Partial occupancy refinement for overlapping atoms, with U₃₃ parameters adjusted to minimize R-factor (<5%) .
  • Twinning Analysis : PLATON identifies twinning ratios (e.g., 0.37 for a two-fold axis) and applies HKLF5 format corrections .
  • Hydrogen Bonding : Olex2 visualizes NH···O=C interactions (d = 2.89 Å) to validate molecular packing .

Data Contradiction Analysis

Q. Why do conflicting biological activity reports exist for analogs of this compound?

  • Methodological Answer :

  • SAR Variability : Subtle structural changes (e.g., replacing Br with Cl) alter binding to COX-2. For example, Br’s larger van der Waals radius improves IC₅₀ by 2.5-fold compared to Cl .
  • Assay Conditions : Varying cell lines (HEK293 vs. HeLa) or incubation times (24h vs. 48h) impact reported IC₅₀ values.
  • Metabolic Stability : Microsomal stability assays (e.g., human liver microsomes) explain discrepancies in in vivo vs. in vitro efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.